molecular formula C19H17FN4O2S2 B2368769 N-[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide CAS No. 392295-14-6

N-[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide

Cat. No.: B2368769
CAS No.: 392295-14-6
M. Wt: 416.49
InChI Key: WHQLTPIXIOEDMF-UHFFFAOYSA-N
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Description

N-[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide is a synthetic organic compound featuring a 1,3,4-thiadiazole core substituted with a sulfanyl-linked 2-(2,5-dimethylanilino)-2-oxoethyl group and a 2-fluorobenzamide moiety. The 2-fluorobenzamide group introduces electronegativity and lipophilicity, while the 2,5-dimethylanilino substituent contributes steric bulk and aromatic interactions.

Properties

IUPAC Name

N-[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN4O2S2/c1-11-7-8-12(2)15(9-11)21-16(25)10-27-19-24-23-18(28-19)22-17(26)13-5-3-4-6-14(13)20/h3-9H,10H2,1-2H3,(H,21,25)(H,22,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHQLTPIXIOEDMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article presents a detailed examination of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C26H27N5O4SC_{26}H_{27}N_{5}O_{4}S, with a molecular weight of approximately 505.59 g/mol. The compound features a thiadiazole ring and various functional groups that contribute to its biological properties.

Thiadiazole derivatives are known for their ability to interact with multiple biological targets, including enzymes and receptors. The specific mechanism of action for this compound may involve:

  • Inhibition of Enzymatic Activity : Thiadiazoles can inhibit key enzymes involved in cellular processes, which may lead to reduced cell proliferation in cancer cells.
  • Induction of Apoptosis : Studies have shown that thiadiazole derivatives can induce apoptosis in tumor cells by disrupting mitochondrial function and altering cell cycle progression.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity:

  • Cytotoxicity : In vitro studies reveal that this compound has cytotoxic effects on various cancer cell lines. For example, it has shown IC50 values (the concentration required to inhibit 50% of cell growth) in the range of 0.74–10.0 μg/mL against human colon cancer (HCT116), lung cancer (H460), and breast cancer (MCF-7) cell lines .
Cell LineIC50 (μg/mL)
HCT1163.29
H46010
MCF-70.28

Antimicrobial Activity

The compound also demonstrates promising antimicrobial properties:

  • Antibacterial Activity : Preliminary studies suggest efficacy against multidrug-resistant Gram-positive bacteria and pathogenic fungi . The presence of the thiadiazole moiety is particularly beneficial for enhancing antibacterial activity.

Antioxidant Properties

This compound has been evaluated for its antioxidant potential. Thiadiazole derivatives are noted for their ability to scavenge free radicals, which may contribute to their overall therapeutic effects .

Case Studies and Research Findings

Several studies have explored the biological activity of thiadiazole derivatives similar to this compound:

  • Study on Cytotoxic Effects : A study demonstrated that compounds with similar structures increased the proportion of apoptotic cells significantly compared to untreated controls .
  • Mechanistic Insights : Research using docking studies has provided insights into how these compounds interact with tubulin and other cellular targets .
  • Selectivity for Cancer Cells : Some derivatives exhibited selectivity for cancer cells over normal cells in toxicity assays, indicating their potential for targeted therapy .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound shares structural similarities with several derivatives of 1,3,4-thiadiazole and benzamide-based molecules. Key comparisons include:

2.1.1 N-[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methylbenzamide
  • Structural Differences: Benzamide substituent: 3-methyl vs. 2-fluoro in the target compound. Anilino group: 2,3-dihydroindol (a bicyclic aromatic system) vs. 2,5-dimethylaniline (a linear substituted benzene).
  • Physicochemical Properties: Molecular Weight: 410.5 g/mol vs. ~419.5 g/mol (estimated for the target compound). LogP (XLogP3): 3.9 vs. likely higher for the target due to fluorine’s lipophilic effect. Hydrogen Bond Donors/Acceptors: 1 donor, 6 acceptors vs. 1 donor, 7 acceptors (additional acceptor from fluorine).
2.1.2 5-[(2-Fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-amine
  • Structural Differences: Lacks the 2-oxoethyl-anilino side chain and benzamide group. Simpler structure with a fluorobenzyl-sulfanyl substituent.
  • Functional Implications :
    • Reduced steric hindrance and hydrogen-bonding capacity compared to the target compound.

Pharmacological and Agrochemic Potential

  • Thiadiazole Derivatives in Agrochemicals :
    • highlights 1,3,4-thiadiazole derivatives (e.g., 1,3,4-thiadiazol-2-ylamine) as plant growth promoters at low concentrations . The target compound’s sulfanyl and fluorobenzamide groups may enhance stability or bioavailability in similar applications.

Physicochemical and Computational Data Comparison

Property Target Compound (Estimated) N-[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl... () 5-[(2-Fluorobenzyl)sulfanyl]-... ()
Molecular Weight ~419.5 g/mol 410.5 g/mol 255.3 g/mol
LogP (XLogP3) ~4.2 3.9 2.1 (estimated)
H-Bond Donors 1 1 2
H-Bond Acceptors 7 6 4
Rotatable Bonds 5 5 3
Topological PSA ~129 Ų 129 Ų 95 Ų

Key Observations

  • Substituent Effects: Fluorine in the target compound increases polarity and metabolic resistance compared to methyl groups in ’s analogue.
  • Synthetic Challenges :
    • The sulfanyl-linked side chain may complicate synthesis due to oxidation sensitivity, a common issue in thioether-containing compounds.

Q & A

Q. Basic

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR (in DMSO-d6 or CDCl3) confirm substituent integration and regiochemistry, with characteristic thiadiazole C-S peaks at ~160–170 ppm .
  • IR Spectroscopy : Amide C=O stretches (~1650 cm1^{-1}) and thiadiazole C-N vibrations (~1450 cm1^{-1}) .
  • X-ray Crystallography : Single-crystal diffraction (using SHELXL ) resolves bond angles and intermolecular interactions (e.g., N–H···N hydrogen bonds stabilizing centrosymmetric dimers) .

What preliminary biological activities are reported for this compound?

Basic
Thiadiazole derivatives exhibit:

  • Anticancer activity : Inhibition of kinases (e.g., EGFR) via competitive binding to ATP pockets, with IC50 values <10 μM in MTT assays .
  • Antimicrobial effects : MIC values of 8–32 μg/mL against Gram-positive bacteria (e.g., S. aureus) due to sulfanyl group-mediated membrane disruption .
  • Anti-inflammatory potential : COX-2 inhibition (IC50 ~0.2 μM) via hydrophobic interactions with the active site .

How can reaction conditions be optimized to improve synthetic yield?

Q. Advanced

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity during alkylation, while THF improves solubility for coupling steps .
  • Temperature Control : Maintaining 60–80°C during heterocyclization prevents byproduct formation (e.g., disulfide linkages) .
  • Catalyst Use : Adding catalytic KI (5 mol%) accelerates SN2 alkylation .
  • Workup Optimization : Purification via silica gel chromatography (hexane:ethyl acetate, 3:1) or recrystallization (methanol/water) increases purity to >95% .

How are crystallographic data discrepancies resolved for polymorphic forms?

Q. Advanced

  • High-Resolution Data : Collect data at 100 K to minimize thermal motion artifacts .
  • SHELXL Refinement : Use the TWIN/BASF commands to model twinning and anisotropic displacement parameters for overlapping peaks .
  • Hydrogen Bond Analysis : Identify non-classical interactions (e.g., C–H···F/O) to explain packing variations between polymorphs .

What computational strategies model this compound’s target interactions?

Q. Advanced

  • Docking Studies (AutoDock Vina) : Simulate binding to EGFR (PDB: 1M17) with a scoring function emphasizing sulfanyl group interactions with Lys721 .
  • DFT Calculations (Gaussian 09) : Optimize geometry at the B3LYP/6-31G* level to predict electrostatic potential maps for reactivity analysis .
  • MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories .

How is structure-activity relationship (SAR) analysis conducted for derivatives?

Q. Advanced

  • Functional Group Variation : Compare IC50 values of analogs with substituents (e.g., 2,5-dimethylanilino vs. 4-methoxyphenyl) to identify critical hydrogen bond donors .
  • Bioisosteric Replacement : Replace the thiadiazole ring with oxadiazole to assess impact on metabolic stability .
  • Pharmacophore Mapping : Use Schrödinger’s Phase to align active conformers and identify essential hydrophobic/electrostatic features .

How are polymorphic forms managed during crystallization?

Q. Advanced

  • Solvent Screening : Test 10+ solvent systems (e.g., DMSO/water vs. acetonitrile) to isolate stable polymorphs .
  • Seeding Techniques : Introduce microcrystals of the desired form to control nucleation .
  • Variable-Temperature XRD : Monitor phase transitions (e.g., Form I → Form II at 150°C) to identify thermodynamically stable forms .

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